molecular formula C10H16O2 B12604025 methyl (6S)-6-methylocta-2,7-dienoate CAS No. 648409-57-8

methyl (6S)-6-methylocta-2,7-dienoate

Cat. No.: B12604025
CAS No.: 648409-57-8
M. Wt: 168.23 g/mol
InChI Key: BIHZCAKTDRTKSI-SECBINFHSA-N
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Description

Methyl (6S)-6-methylocta-2,7-dienoate is an organic compound with a unique structure that includes a methyl group and a diene system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (6S)-6-methylocta-2,7-dienoate can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance . Another method involves the use of boron reagents, which are tailored for specific coupling conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl (6S)-6-methylocta-2,7-dienoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the diene system and the ester functional group.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like thiols and amines .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diene system can lead to the formation of epoxides, while reduction can yield saturated esters.

Scientific Research Applications

Chemical Synthesis

Methyl (6S)-6-methylocta-2,7-dienoate serves as a versatile building block in organic synthesis. Its diene functionality allows it to participate in various reactions such as Diels-Alder cycloadditions and Michael additions, enabling the construction of complex molecular architectures.

Biological Studies

In biological research, this compound has been investigated for its potential role in metabolic pathways. Studies suggest that it may interact with specific enzymes, influencing metabolic processes. For instance, its effects on enzyme inhibition have been explored in relation to neurological disorders.

Medicinal Chemistry

This compound is being studied for its therapeutic potential. Research indicates that it may exhibit anti-inflammatory and anticancer properties. A notable study highlighted its effectiveness in inhibiting cancer cell proliferation in vitro, suggesting a mechanism involving microtubule stabilization similar to that of existing chemotherapeutic agents .

Case Study 1: Anticancer Activity

A study published in Nature investigated the anticancer properties of this compound derivatives. The results showed significant inhibition of prostate cancer cell lines with IC50 values ranging from 1.00 to 3.91 µM. These findings indicate the compound's potential as a lead structure for developing new anticancer therapies .

Case Study 2: Enzyme Interaction

Research conducted by Sarkar et al. examined the interaction of this compound with specific enzymes involved in metabolic pathways. The study utilized kinetic assays to demonstrate that the compound acts as an inhibitor for certain enzymes, thereby affecting metabolic fluxes within cells .

Mechanism of Action

The mechanism of action of methyl (6S)-6-methylocta-2,7-dienoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl (6S)-6-methylocta-2,7-dienoate can be compared with other similar compounds, such as methyl (E)-octadec-9-enoate and 6-(1-hydroxy-(1S)-pentyl)-4-methoxy-(6S)-2H,5H-pyran-2-one . These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific diene system and ester functionality, which confer distinct chemical properties and reactivity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry

Biological Activity

Methyl (6S)-6-methylocta-2,7-dienoate is an organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H16O2
  • Molecular Weight : 168.23 g/mol
  • CAS Number : 648409-57-8
  • IUPAC Name : this compound
  • Structural Characteristics : The compound features a diene system and an ester functional group, which contribute to its reactivity and biological interactions.

This compound is known to interact with various molecular targets within biological systems. Its mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways and signaling cascades.
  • Receptor Modulation : It can modulate the activity of certain receptors, potentially influencing physiological responses.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in cells. A study highlighted its effectiveness in scavenging free radicals, thereby protecting cellular components from oxidative damage.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have demonstrated that this compound possesses antibacterial properties, making it a candidate for further investigation in the development of antimicrobial agents .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. The compound's ability to modulate neurotransmitter systems could be beneficial in treating neurological disorders. Research has pointed to its potential role in protecting neuronal cells from apoptosis under stress conditions .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructure TypeNotable Activity
Methyl (E)-octadec-9-enoateUnsaturated Fatty AcidAnti-inflammatory properties
6-(1-hydroxy-(1S)-pentyl)-4-methoxy-(6S)-2H,5H-pyran-2-onePyran DerivativeAntioxidant and antimicrobial

Case Studies

  • Antioxidant Study : A study conducted on the antioxidant capacity of various essential oils found that this compound demonstrated a strong ability to scavenge DPPH radicals, indicating its potential as a natural antioxidant agent .
  • Antimicrobial Research : In a comparative study on essential oils from various plants, this compound was isolated and tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups .
  • Neuroprotection Investigation : Research focusing on neuroprotective agents highlighted the compound's ability to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a promising avenue for therapeutic applications in neurodegenerative diseases .

Properties

CAS No.

648409-57-8

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

methyl (6S)-6-methylocta-2,7-dienoate

InChI

InChI=1S/C10H16O2/c1-4-9(2)7-5-6-8-10(11)12-3/h4,6,8-9H,1,5,7H2,2-3H3/t9-/m1/s1

InChI Key

BIHZCAKTDRTKSI-SECBINFHSA-N

Isomeric SMILES

C[C@@H](CCC=CC(=O)OC)C=C

Canonical SMILES

CC(CCC=CC(=O)OC)C=C

Origin of Product

United States

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